3-Bromo-9-phenylcarbazole
Overview
Description
3-Bromo-9-phenylcarbazole is an organic compound with the molecular formula C18H12BrN and a molecular weight of 322.2 g/mol . It is a white to almost white solid that is slightly soluble in water . This compound is primarily used as an intermediate in the synthesis of organic compounds, particularly in the development of organic semiconductors and optoelectronic devices .
Mechanism of Action
Target of Action
3-Bromo-9-phenylcarbazole is a chemical compound used as an intermediate in synthesizing organic compounds . It is primarily used in the manufacturing of OLED materials . .
Mode of Action
The mode of action of this compound is not well-studied. As an intermediate in the synthesis of organic compounds, it likely interacts with other molecules to form complex structures. In the context of OLED materials, these interactions could influence the electronic properties of the final product .
Biochemical Pathways
As an intermediate in organic synthesis, it is involved in various chemical reactions that lead to the formation of complex organic structures .
Pharmacokinetics
It is slightly soluble in water , which could influence its bioavailability and distribution.
Result of Action
As an intermediate in organic synthesis, its primary role is likely in the formation of complex organic structures .
Action Environment
Environmental factors can influence the action, efficacy, and stability of this compound. For instance, it should be stored in a cool, dry place away from sources of heat or ignition . It is also recommended to avoid breathing its dust/fume/gas/mist/vapours/spray, indicating that its stability and action could be affected by exposure to air .
Preparation Methods
Synthetic Routes and Reaction Conditions: The synthesis of 3-Bromo-9-phenylcarbazole typically involves the bromination of 9-phenylcarbazole. One common method is the reaction of 9-phenylcarbazole with bromine in the presence of a suitable solvent such as chloroform or dichloromethane . The reaction is carried out at room temperature, and the product is purified by recrystallization.
Industrial Production Methods: In industrial settings, the production of this compound may involve more scalable methods, such as continuous flow synthesis. This approach allows for better control over reaction conditions and yields higher purity products .
Chemical Reactions Analysis
Types of Reactions: 3-Bromo-9-phenylcarbazole undergoes various chemical reactions, including:
Substitution Reactions: The bromine atom can be substituted with other functional groups using reagents such as organometallic compounds.
Oxidation Reactions: The compound can be oxidized to form various derivatives.
Reduction Reactions: Reduction of the compound can lead to the formation of different carbazole derivatives.
Common Reagents and Conditions:
Substitution: Organolithium or Grignard reagents are commonly used for substitution reactions.
Oxidation: Oxidizing agents such as potassium permanganate or chromium trioxide are used.
Reduction: Reducing agents like lithium aluminum hydride or sodium borohydride are employed.
Major Products: The major products formed from these reactions include various substituted carbazoles, which are valuable intermediates in the synthesis of pharmaceuticals and organic materials .
Scientific Research Applications
3-Bromo-9-phenylcarbazole has several scientific research applications:
Chemistry: It is used as an intermediate in the synthesis of complex organic molecules.
Biology: The compound is studied for its potential biological activities and interactions with biomolecules.
Medicine: It serves as a precursor in the synthesis of pharmaceutical compounds.
Comparison with Similar Compounds
9-Phenylcarbazole: Lacks the bromine atom, resulting in different electronic properties.
3-Chloro-9-phenylcarbazole: Similar structure but with a chlorine atom instead of bromine, leading to different reactivity.
3-Iodo-9-phenylcarbazole: Contains an iodine atom, which affects its chemical behavior and applications.
Uniqueness: 3-Bromo-9-phenylcarbazole is unique due to its specific electronic properties conferred by the bromine atom. This makes it particularly valuable in the development of organic semiconductors and optoelectronic devices .
Properties
IUPAC Name |
3-bromo-9-phenylcarbazole | |
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Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
InChI |
InChI=1S/C18H12BrN/c19-13-10-11-18-16(12-13)15-8-4-5-9-17(15)20(18)14-6-2-1-3-7-14/h1-12H | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
InChI Key |
KUBSCXXKQGDPPD-UHFFFAOYSA-N | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
Canonical SMILES |
C1=CC=C(C=C1)N2C3=C(C=C(C=C3)Br)C4=CC=CC=C42 | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
Molecular Formula |
C18H12BrN | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
DSSTOX Substance ID |
DTXSID70596708 | |
Record name | 3-Bromo-9-phenyl-9H-carbazole | |
Source | EPA DSSTox | |
URL | https://comptox.epa.gov/dashboard/DTXSID70596708 | |
Description | DSSTox provides a high quality public chemistry resource for supporting improved predictive toxicology. | |
Molecular Weight |
322.2 g/mol | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
CAS No. |
1153-85-1 | |
Record name | 3-Bromo-9-phenyl-9H-carbazole | |
Source | EPA DSSTox | |
URL | https://comptox.epa.gov/dashboard/DTXSID70596708 | |
Description | DSSTox provides a high quality public chemistry resource for supporting improved predictive toxicology. | |
Record name | 3-Bromo-9-phenylcarbazole | |
Source | European Chemicals Agency (ECHA) | |
URL | https://echa.europa.eu/information-on-chemicals | |
Description | The European Chemicals Agency (ECHA) is an agency of the European Union which is the driving force among regulatory authorities in implementing the EU's groundbreaking chemicals legislation for the benefit of human health and the environment as well as for innovation and competitiveness. | |
Explanation | Use of the information, documents and data from the ECHA website is subject to the terms and conditions of this Legal Notice, and subject to other binding limitations provided for under applicable law, the information, documents and data made available on the ECHA website may be reproduced, distributed and/or used, totally or in part, for non-commercial purposes provided that ECHA is acknowledged as the source: "Source: European Chemicals Agency, http://echa.europa.eu/". Such acknowledgement must be included in each copy of the material. ECHA permits and encourages organisations and individuals to create links to the ECHA website under the following cumulative conditions: Links can only be made to webpages that provide a link to the Legal Notice page. | |
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Q1: What are the main applications of 3-Bromo-9-phenylcarbazole?
A1: this compound is not typically used directly in applications. Instead, it serves as a key intermediate in the synthesis of more complex molecules. [] These complex molecules, often incorporating the carbazole structure, are valuable in various fields, particularly as materials for OLEDs. []
Q2: What synthetic routes are commonly used to produce this compound?
A2: The provided research paper summarizes and compares different synthetic routes for this compound and its precursor, 9-phenylcarbazole. [] Researchers can compare these routes based on factors like yield, cost-effectiveness, and environmental impact to choose the most suitable method for their needs.
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